molecular formula C7H4N2O3 B128723 4-Nitrophenyl isocyanate CAS No. 100-28-7

4-Nitrophenyl isocyanate

Cat. No. B128723
M. Wt: 164.12 g/mol
InChI Key: GFNKTLQTQSALEJ-UHFFFAOYSA-N
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Patent
US05248758

Procedure details

p-Hydroxybenzoic acid (59.05 grams, 0.4275 mole), sodium ethoxide catalyst (0.133 gram, 0.225% wt. of the p-hydroxybenzoic acid used) and N,N'-dimethylacetamide solvent (404 grams) are added to a reactor equipped with a reflux condenser and stirred under a nitrogen atmosphere at 80° C. p-Nitrophenylisocyanate (73.85 grams, 0.450 mole) is initially added in an aliquot of 25.00 grams, followed by 25.00 and 23-85 gram aliquots eleven then nine minutes later, respectively, and so as to maintain a 80° to 82° C. reaction temperature. After the last aliquot of p-nitrophenylisocyanate is added, heating of the reactor commenced and a 160° C. reaction temperature is achieved 24 minutes later. After three hours at the 160° C. reaction temperature, the reactor is cooled to 30° C. then the contents poured into one gallon of deionized water. A precipitated yellow powder is recovered via filtration of the aqueous slurry then dissolved into 1900 milliliters of boiling methanol and refluxed therein (65° C.). After cooling the methanol solution to 5° C. and maintaining therein for twelve hours, a first crop of pale yellow colored crystalline product is filtered off and dried at 110° C. under vacuum to a constant weight of 92.5 grams (79.6% isolated yield). No attempt was made to recover a second crop of crystalline product from the mother liquor. Fourier transform infrared spectrophotometric analysis of a nujol mull of a portion of the product on a sodium chloride plate revealed the presence of the expected secondary amide N--H stretching (solid state) at 3385 cm-1 (sharp), the secondary amide carbonyl stretching (solid state) at 1655 cm-1 (sharp), the hydroxyl group O--H stretching centered at 3232 cm-1 (broad) and the conjugated nitro group absorbances at 1537 and 1339 cm-1 (sharp). Proton magnetic resonance spectroscopy (250 MHz) further confirmed the product structure as -hydroxy-4'-nitrobenzanilide.
Quantity
59.05 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
73.85 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five
[Compound]
Name
N,N'-dimethylacetamide
Quantity
404 g
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=O)=[CH:4][CH:3]=1.[N+:11]([C:14]1[CH:19]=[CH:18][C:17]([N:20]=C=O)=[CH:16][CH:15]=1)([O-:13])=[O:12]>[O-]CC.[Na+].O>[OH:1][C:2]1[CH:3]=[CH:4][C:5]([C:6]([NH:20][C:17]2[CH:18]=[CH:19][C:14]([N+:11]([O-:13])=[O:12])=[CH:15][CH:16]=2)=[O:8])=[CH:9][CH:10]=1 |f:2.3|

Inputs

Step One
Name
Quantity
59.05 g
Type
reactant
Smiles
OC1=CC=C(C(=O)O)C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=CC=C(C(=O)O)C=C1
Step Three
Name
Quantity
73.85 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)N=C=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)N=C=O
Step Five
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[O-]CC.[Na+]
Step Six
Name
N,N'-dimethylacetamide
Quantity
404 g
Type
solvent
Smiles
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
30 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are added to a reactor
CUSTOM
Type
CUSTOM
Details
equipped with a reflux condenser
ADDITION
Type
ADDITION
Details
is initially added in an aliquot of 25.00 grams
TEMPERATURE
Type
TEMPERATURE
Details
nine minutes later, respectively, and so as to maintain a 80° to 82° C.
Duration
9 min
CUSTOM
Type
CUSTOM
Details
reaction temperature
TEMPERATURE
Type
TEMPERATURE
Details
heating of the reactor
CUSTOM
Type
CUSTOM
Details
commenced and a 160° C.
CUSTOM
Type
CUSTOM
Details
reaction temperature
CUSTOM
Type
CUSTOM
Details
After three hours at the 160° C. reaction temperature
Duration
3 h
FILTRATION
Type
FILTRATION
Details
A precipitated yellow powder is recovered via filtration of the aqueous slurry
DISSOLUTION
Type
DISSOLUTION
Details
then dissolved into 1900 milliliters of boiling methanol
TEMPERATURE
Type
TEMPERATURE
Details
refluxed
CUSTOM
Type
CUSTOM
Details
(65° C.)
TEMPERATURE
Type
TEMPERATURE
Details
After cooling the methanol solution to 5° C.
TEMPERATURE
Type
TEMPERATURE
Details
maintaining
WAIT
Type
WAIT
Details
for twelve hours
FILTRATION
Type
FILTRATION
Details
a first crop of pale yellow colored crystalline product is filtered off
CUSTOM
Type
CUSTOM
Details
dried at 110° C. under vacuum to a constant weight of 92.5 grams (79.6% isolated yield)
CUSTOM
Type
CUSTOM
Details
to recover a second crop of crystalline product from the mother liquor

Outcomes

Product
Details
Reaction Time
24 min
Name
Type
Smiles
OC1=CC=C(C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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